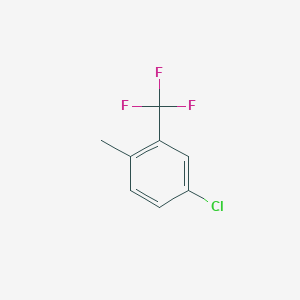

5-Chloro-2-methylbenzotrifluoride

Description

5-Chloro-2-methylbenzotrifluoride (CAS: Not explicitly provided, referenced in ) is a fluorinated aromatic compound featuring a trifluoromethyl (-CF₃) group, a methyl (-CH₃) group, and a chlorine atom substituted at positions 2, 5, and 1 (or adjacent positions depending on numbering) on the benzene ring. This compound belongs to the benzotrifluoride family, which is widely utilized in pharmaceutical and agrochemical industries due to the metabolic stability and lipophilicity imparted by the -CF₃ group .

Propriétés

IUPAC Name |

4-chloro-1-methyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c1-5-2-3-6(9)4-7(5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBKESSICUWUHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472820 | |

| Record name | 5-chloro-2-methylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1839-92-5 | |

| Record name | 5-chloro-2-methylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Chloro-2-methylbenzotrifluoride can be synthesized through several methods, including the Friedel-Crafts alkylation and halogenation reactions. One common synthetic route involves the chlorination of 2-methylbenzotrifluoride using chlorine gas in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 5-Chloro-2-methylbenzotrifluoride may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Chloro-2-methylbenzotrifluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the trifluoromethyl group, which can affect the reactivity of the compound.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the compound, leading to the formation of carboxylic acids or other oxidized products.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound to form hydrocarbons or other reduced products.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, with nucleophiles such as hydroxide ions (OH-) or alkyl halides leading to the formation of new compounds.

Major Products Formed: The major products formed from these reactions include carboxylic acids, hydrocarbons, and various substituted benzene derivatives. The specific products depend on the reaction conditions and the reagents used.

Applications De Recherche Scientifique

5-Chloro-2-methylbenzotrifluoride has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be employed in the study of biological systems and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mécanisme D'action

The mechanism by which 5-Chloro-2-methylbenzotrifluoride exerts its effects depends on its specific application. In chemical reactions, the compound may act as an electrophile or nucleophile, depending on the reaction conditions. The trifluoromethyl group can influence the electronic properties of the compound, affecting its reactivity and interaction with other molecules.

Molecular Targets and Pathways: In biological and medical applications, the compound may interact with specific molecular targets, such as enzymes or receptors. The exact pathways involved would depend on the context of the study and the specific biological system being investigated.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares 5-Chloro-2-methylbenzotrifluoride with key analogs, emphasizing substituent variations and their implications:

Key Observations:

Substituent Position and Electronic Effects: Electron-Withdrawing Groups (EWGs): The -CF₃ and -NO₂ groups (e.g., in 5-Chloro-2-nitrobenzotrifluoride) enhance electrophilicity at the benzene ring, favoring nucleophilic aromatic substitution. In contrast, the -CH₃ group (electron-donating) in 5-Chloro-2-methylbenzotrifluoride may stabilize certain intermediates in coupling reactions . Halogen Variations: Bromine (in 5-Bromo-2-chlorobenzotrifluoride) acts as a superior leaving group compared to chlorine, facilitating cross-coupling reactions in synthetic workflows .

Physical State and Solubility: Liquids (e.g., 5-Bromo-2-chlorobenzotrifluoride) are advantageous for solution-phase synthesis, while solids (e.g., nitro or cyano derivatives) require solvent optimization for reactivity .

Activité Biologique

5-Chloro-2-methylbenzotrifluoride (CMTF) is a compound that has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its unique biological properties. This article aims to provide a comprehensive overview of the biological activity of CMTF, including its synthesis, mechanisms of action, and relevant case studies.

5-Chloro-2-methylbenzotrifluoride is characterized by its trifluoromethyl and chloro substituents on the benzene ring, which enhance its reactivity and biological activity. The synthesis typically involves electrophilic aromatic substitution reactions, where chlorination and trifluoromethylation are key steps. For example, the compound can be synthesized from 2-methylbenzotrifluoride through chlorination using agents like t-butylhypochlorite under controlled conditions .

Biological Activity

Mechanism of Action

The biological activity of CMTF can be attributed to its ability to interact with various molecular targets through electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing groups like chlorine and trifluoromethyl significantly enhances its reactivity towards nucleophiles, making it a potential candidate for various biological applications.

Toxicity Studies

Research has indicated that CMTF exhibits varying degrees of toxicity depending on the concentration and exposure duration. In toxicity assessments using zebrafish embryos, CMTF demonstrated a lethal concentration (LC50) value of approximately 20.58 mg/L, indicating low toxicity . The compound also exhibited teratogenic effects at higher concentrations, which raises concerns about its environmental impact.

Case Studies and Research Findings

- Agrochemical Applications : CMTF has been investigated for its potential as an herbicide precursor. Studies have shown that derivatives of CMTF possess significant herbicidal activity against various weed species, outperforming traditional herbicides in some cases .

- Medicinal Chemistry : In medicinal applications, CMTF has been explored as a building block for synthesizing biologically active compounds. For instance, derivatives incorporating CMTF have shown promise in anti-inflammatory and analgesic activities, demonstrating the compound's versatility in drug development.

- Enzyme Interaction Studies : Recent research has focused on the interaction of CMTF with specific enzymes involved in metabolic pathways. These studies suggest that CMTF can act as an inhibitor for certain enzymes, potentially leading to therapeutic applications in treating metabolic disorders.

Table 1: Summary of Biological Activities of 5-Chloro-2-methylbenzotrifluoride

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Herbicidal Activity | Effective against multiple weeds | |

| Toxicity (Zebrafish) | LC50 = 20.58 mg/L | |

| Enzyme Inhibition | Potential inhibitor for metabolic enzymes |

Table 2: Synthesis Pathways for 5-Chloro-2-methylbenzotrifluoride

| Step | Reaction Type | Conditions |

|---|---|---|

| Chlorination | Electrophilic Aromatic Substitution | Low temperature with chlorinating agent |

| Trifluoromethylation | Electrophilic Aromatic Substitution | Controlled conditions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.